molecular formula C12H13F2NO B2657677 N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide CAS No. 2361641-19-0

N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide

Cat. No.: B2657677
CAS No.: 2361641-19-0
M. Wt: 225.239
InChI Key: NWHNZHFAHXWJMR-UHFFFAOYSA-N
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Description

N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a propyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide typically involves the reaction of 3,3-difluoro-2-phenylpropylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluorophenyl group is believed to play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide
  • Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

Uniqueness

N-(3,3-Difluoro-2-phenylpropyl)prop-2-enamide is unique due to its specific structural features, such as the difluorophenyl group and the prop-2-enamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,3-difluoro-2-phenylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c1-2-11(16)15-8-10(12(13)14)9-6-4-3-5-7-9/h2-7,10,12H,1,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHNZHFAHXWJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(C1=CC=CC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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